
1-(4-Pyridyl)-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds has been reported. For instance, coordination complexes of Ni (II), Cu (II), Zn (II), Cd (II) and Sn (II) metal with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, a ligand, have been successfully prepared in an alcoholic medium .
Molecular Structure Analysis
The molecular structure of related compounds has been studied. For example, the structure of “Ethanone, 1-(4-pyridinyl)-” has been analyzed . The structure can be viewed using Java or Javascript .
Chemical Reactions Analysis
The chemical reactions of related compounds have been studied. For instance, the structural, energetic, and vibrational properties of three monosubstituted pyridines, wherein one of the hydrogen atoms of the pyridine is replaced by an aldehyde moiety, have been analyzed .
Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed. For instance, the properties of “1-(4-Pyridyl)ethylamine” have been studied .
Safety And Hazards
将来の方向性
Future directions could include further studies on the synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards of “1-(4-Pyridyl)-1H-pyrrole-2,5-dione”. For instance, a series of new salts have been obtained by the self-assembly of 1-(4-pyridyl)piperazine and inorganic ions or metal chloride in the hydrochloric acid medium . Further studies could explore the potential applications of these salts.
特性
IUPAC Name |
1-pyridin-4-ylpyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-8-1-2-9(13)11(8)7-3-5-10-6-4-7/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSOSPLPKKKCCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Pyridyl)-1H-pyrrole-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[5-Chloro-2-[(4-methoxyphenyl)methylamino]phenyl]-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol](/img/structure/B48624.png)
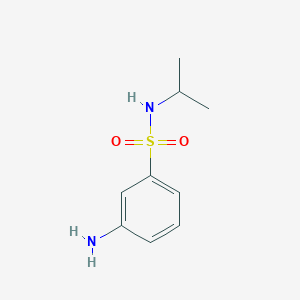
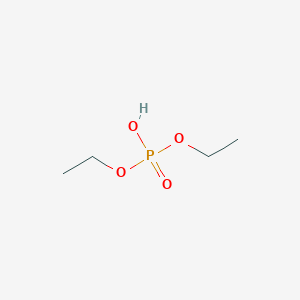

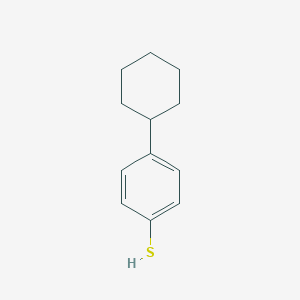
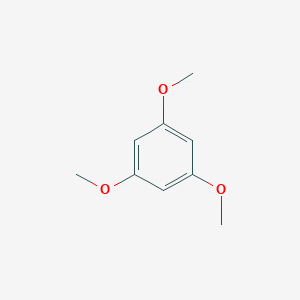
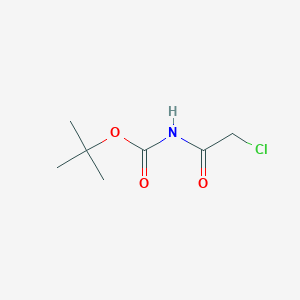

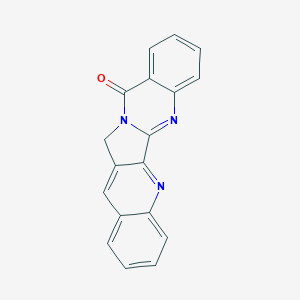
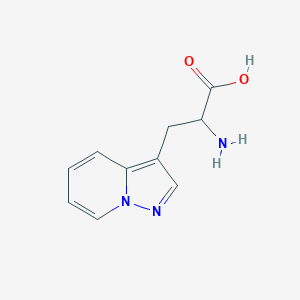
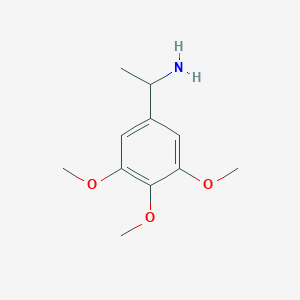
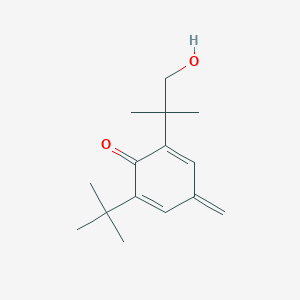

![2-[[2-[[2-(2,5-dioxopyrrolidin-1-yl)-3-phenylpropanoyl]amino]acetyl]amino]-4-methyl-N-naphthalen-2-ylpentanamide](/img/structure/B48650.png)